di(2,2,3,3,4,4,5,5,5-nonafluoropentyl) 9H-fluorene-2,7-disulphonate

Description

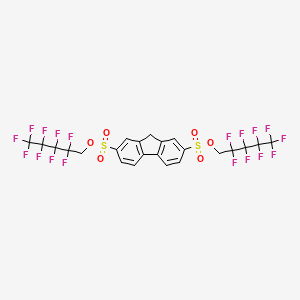

Di(2,2,3,3,4,4,5,5,5-nonafluoropentyl) 9H-fluorene-2,7-disulphonate is a fluorinated aromatic sulfonate ester characterized by a fluorene backbone substituted with two sulphonate groups at positions 2 and 7, each esterified with a 2,2,3,3,4,4,5,5,5-nonafluoropentyl chain. The nonafluoropentyl substituents impart strong electron-withdrawing properties, enhancing thermal stability and hydrophobicity.

Properties

IUPAC Name |

bis(2,2,3,3,4,4,5,5,5-nonafluoropentyl) 9H-fluorene-2,7-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H12F18O6S2/c24-16(25,18(28,29)20(32,33)22(36,37)38)8-46-48(42,43)12-1-3-14-10(6-12)5-11-7-13(2-4-15(11)14)49(44,45)47-9-17(26,27)19(30,31)21(34,35)23(39,40)41/h1-4,6-7H,5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAIJAGHXMDYJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)S(=O)(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C3=C1C=C(C=C3)S(=O)(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H12F18O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Core Structure and Fluorinated Substituents

The target compound’s fluorene core distinguishes it from analogs like 3-(nonafluoropentyl)-indole derivatives (9a, 9b) and N-fluorophenylmethyl-isoindol-5-yl-acetamides (9d, 9e) (). Key differences include:

- Electron Effects: The nonafluoropentyl group’s strong electron-withdrawing nature increases acidity in sulphonate groups compared to fluorophenyl substituents in 9d/9e, which exhibit weaker inductive effects .

- Hydrophobicity: Perfluorinated chains enhance lipophilicity, making the target compound more suitable for applications requiring moisture resistance (e.g., surfactants, electrolytes) compared to partially fluorinated or non-fluorinated analogs .

Spectroscopic Data

Comparative NMR and MS data highlight structural nuances:

*Calculated from molecular formula C₂₈H₂₇FN₂O₅.

- Fluorine Environment: The target compound’s ¹⁹F NMR would show complex splitting due to two nonafluoropentyl groups, contrasting with single-chain analogs like 9a/9b .

- Sulphonates vs. Acetamides : Sulphonate protons in the target compound are expected downfield-shifted (~3.9–4.2 ppm) compared to acetamide NH signals (~10 ppm in 9d/9e) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.